Jusbetonin

Description

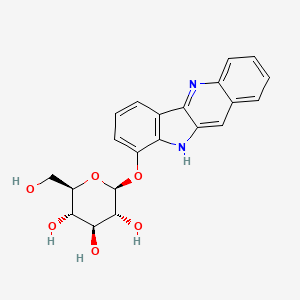

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20N2O6 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(10H-indolo[3,2-b]quinolin-9-yloxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H20N2O6/c24-9-15-18(25)19(26)20(27)21(29-15)28-14-7-3-5-11-16-13(23-17(11)14)8-10-4-1-2-6-12(10)22-16/h1-8,15,18-21,23-27H,9H2/t15-,18-,19+,20-,21-/m1/s1 |

InChI Key |

SRDJZKPJNJDIHB-CMWLGVBASA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C(=N2)C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=N2)C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O |

Synonyms |

jusbetonin |

Origin of Product |

United States |

Elucidation of Jusbetonin Molecular Architecture

Advanced Spectroscopic Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration and Conformation Analysis

NMR spectroscopy was pivotal in determining the precise arrangement of atoms and their spatial relationships within the Jusbetonin molecule acs.orgnih.govscielo.org.za. Both one-dimensional and two-dimensional NMR experiments were employed to achieve a detailed understanding of its structure acs.orgmdpi.com.

One-dimensional ¹H NMR spectroscopy provided information about the different proton environments and their relative integrations, while ¹³C NMR spectroscopy revealed the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary) acs.orgmdpi.com. For this compound, key ¹H NMR signals included a doublet at δ 7.7 Hz (H-7), a doublet at δ 7.07 Hz (H-4), and a double doublet at δ 6.94 Hz (H-9) acs.org. The presence of an anomeric proton at δ 4.99 (d, J = 7.7 Hz) was indicative of its monoglycoside nature acs.org.

The ¹³C NMR spectrum of this compound in pyridine-d5 (B57733) revealed characteristic chemical shifts corresponding to various carbon atoms within the indolo[3,2-b]quinoline core and the glycosidic moiety acs.org. Notable carbon signals included those at δ 189.1 (C-11), 172.8 (C-5a), 152.8 (C-6a), 142.2 (C-11a), and 139.5 (C-10b) acs.org.

Table 1: Selected ¹H NMR Data for this compound (in pyridine-d5) acs.org

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | 7.7 | d | 7.7 |

| H-4 | 7.07 | d | 7.6 |

| H-9 | 6.94 | dd | 7.5, 7.4 |

| Anomeric Proton | 4.99 | d | 7.7 |

Table 2: Selected ¹³C NMR Data for this compound (in pyridine-d5, 125 MHz) acs.org

| Carbon Position | Chemical Shift (δ, ppm) |

| C-11 | 189.1 |

| C-5a | 172.8 |

| C-6a | 152.8 |

| C-11a | 142.2 |

| C-10b | 139.5 |

| C-8 | 137.2 |

| C-3 | 129.8 |

| C-1 | 126.0 |

| C-10 | 125.1 |

| C-2 | 122.1 |

| C-9 | 121.6 |

| C-10a | 120.5 |

| C-7 | 112.9 |

| C-4 | 110.2 |

| C-4a | 108.1 |

Two-dimensional NMR experiments, including ¹H-¹H COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple-Quantum Coherence), and HMBC (Heteronuclear Multiple-Bond Correlation), were essential for establishing the complete molecular connectivity of this compound acs.orgnih.govmdpi.com. COSY experiments revealed proton-proton couplings, allowing for the tracing of spin systems acs.org. HMQC spectra provided direct correlations between protons and the carbons to which they are attached, enabling the assignment of protonated carbons acs.org. HMBC experiments were particularly crucial for establishing long-range carbon-proton correlations across two or three bonds, which helped in connecting different fragments of the molecule and confirming the quaternary carbon assignments acs.orgacdlabs.com. For instance, an HMBC correlation from a proton signal at δ 8.30 indicated the presence of a tertiary nitrogen atom within the structure acs.org. These correlations were fundamental in piecing together the complex indolo[3,2-b]quinoline framework and its glycosidic attachment acs.org.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) played a critical role in determining the precise molecular formula of this compound acs.orgmdpi.com. The HRFABMS (High-Resolution Fast Atom Bombardment Mass Spectrometry) data provided a protonated molecular ion peak at m/z 397.1397 ([M + H]⁺), which precisely matched the calculated mass for the molecular formula C₂₁H₂₁N₂O₆ ([M + H]⁺, 397.1400) acs.org. Additionally, High-Resolution Electron Ionization Mass Spectrometry (HREIMS) data yielded a fragment ion at m/z 234.0795, corresponding to the calculated mass for C₁₅H₁₀N₂O ([M]⁺, 234.0793), which represents the aglycone portion of this compound acs.org. This confirmed the presence of a sugar moiety attached to the indolo[3,2-b]quinoline core acs.org.

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, is generally employed to identify characteristic functional groups within a molecule based on their unique vibrational frequencies mdpi.comucc.edu.gh. While the primary literature detailing the structure elucidation of isolated this compound does not explicitly provide specific IR spectral data for the compound itself, general IR principles would be applied to infer the presence of functional groups consistent with its elucidated structure, such as C-H, C=C, C=N, C-O, and O-H stretching vibrations ucc.edu.ghscirp.org. For instance, the presence of hydroxyl (O-H) groups, characteristic of the glycoside, would typically be observed in the IR spectrum researchgate.net.

Chirality and Stereochemical Determination Methodologies

The determination of chirality and stereochemistry is crucial for a complete structural assignment, especially for glycosidic natural products like this compound mdpi.comrsc.org. For this compound, the stereochemical configuration of the sugar unit was established by analyzing the coupling constant of its anomeric proton and by comparing its ¹³C NMR data with those of known glycosides acs.orgresearchgate.net. The anomeric proton signal at δ 4.99 displayed a large coupling constant (d, J = 7.7 Hz), which, along with a detailed comparison of the ¹³C NMR data of the sugar unit with literature values for other glycosides, strongly suggested that the sugar unit is a glucopyranoside acs.orgresearchgate.net. Furthermore, the coupling constant of J = 7.2 Hz for H-1''' and H-2''' indicated a β-anomeric configuration for the glucose moiety researchgate.net. This β-O-glycoside linkage was further supported by its synthetic preparation, which involved coupling of a bromide with a phenol (B47542) under phase-transfer catalysis conditions to yield the desired β-O-glycoside rsc.org.

Optical Rotation Measurements

Optical rotation measurements are a fundamental technique in the elucidation of the absolute configuration and stereochemistry of chiral molecules, such as this compound. This method quantifies the rotation of plane-polarized light as it passes through a solution of a chiral compound. The observed rotation (α) is influenced by factors including temperature, wavelength of light, solvent, concentration of the sample, and the path length of the sample tube. The specific rotation ([α]) is a standardized value that accounts for these variables, allowing for direct comparison between different compounds.

For this compound, the specific optical rotation value would be a crucial piece of data for confirming its stereochemical assignments, particularly for the glycosidic linkage and any chiral centers within the indolo[3,2-b]quinoline core. Such data are typically reported in the primary scientific literature detailing the compound's isolation and characterization. While the general principle and application of optical rotation are well-documented, specific numerical values for this compound were not explicitly available in the search results. Researchers would typically measure the specific rotation under defined conditions (e.g., at 25 °C using the sodium D-line at 589 nm) and report it as [α] (where T is temperature and D denotes the sodium D-line).

Table 1: Illustrative Optical Rotation Data for a Chiral Compound

| Property | Value (Example) | Unit | Conditions |

| Observed Rotation | +0.52 | degrees (°) | 1 dm pathlength, 1 g/100 mL solution |

| Specific Rotation | +52.0 | degrees cm²/ (g·dm) | 25 °C, 589 nm (Na D-line), Methanol |

| Concentration | 1.0 | g/100 mL | |

| Pathlength | 1 | dm | |

| Wavelength | 589 | nm | |

| Temperature | 25 | °C |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the secondary structure, conformation, and absolute configuration of chiral molecules, particularly those containing chromophores. CD measures the differential absorption of left- and right-circularly polarized light by a sample as a function of wavelength. A non-zero CD signal indicates the presence of chirality and can provide detailed information about the three-dimensional arrangement of atoms.

For this compound, CD spectroscopy, specifically Electronic Circular Dichroism (ECD), would be employed to gain insights into the conformation of both the indolo[3,2-b]quinoline chromophore and the glycosidic moiety, as well as their spatial relationship. The presence of specific positive or negative Cotton effects at characteristic wavelengths in the CD spectrum can be correlated with known chromophore transitions and their stereochemical environment. This technique is particularly valuable for confirming the absolute configuration, especially when combined with theoretical calculations. While the application of CD spectroscopy to this compound has been indicated in the literature, the specific spectral data (e.g., ellipticity values at various wavelengths) were not provided in the search results. Such detailed data, including the wavelengths of maxima and minima and their corresponding ellipticities, are typically presented as a spectrum in the original research publication.

Table 2: Illustrative Circular Dichroism (CD) Spectral Data for a Chiral Compound

| Wavelength (nm) | Molar Ellipticity ([θ]) (deg cm² dmol⁻¹) |

| 200 | -15,000 |

| 208 | -12,500 |

| 222 | -10,000 |

| 235 | +5,000 |

| 250 | 0 |

Jusbetonin Biosynthetic Pathways and Precursor Studies

Hypothetical Biosynthetic Routes to the Indolo[3,2-b]quinoline Aglycone

The core structure of Jusbetonin is the indolo[3,2-b]quinoline scaffold wikipedia.orguni.lu. The biosynthesis of complex natural products often involves the assembly of simpler precursor molecules through a series of enzymatic reactions.

Precursor Identification and Isotopic Labeling Experiments

The indolo[3,2-b]quinoline skeleton suggests potential origins from indole (B1671886) and quinoline-related precursors. Indole (1H-Indole) is a fundamental building block in organic chemistry and a versatile precursor for various compounds, including pharmaceuticals fishersci.no. While direct isotopic labeling experiments specifically for this compound's in vivo aglycone formation are not extensively detailed in the literature, general principles of isotopic labeling are crucial for such studies fishersci.seuni.lunih.gov. This technique involves replacing atoms in a molecule with their isotopic counterparts to track their path during a chemical reaction, providing insights into reaction mechanisms and biosynthetic origins nih.gov.

For instance, a chemical synthesis route that mimics a potential biosynthetic strategy involves the acylation of anthranilic acid with chloroacetyl chloride, followed by condensation with 4-aminobenzoic acid. The resulting compound can then be cyclized to form the quindoline (B1213401) (indolo[3,2-b]quinoline) core mpg.de. This chemical approach highlights how simpler building blocks, such as anthranilic acid and 4-aminobenzoic acid, could theoretically contribute to the formation of the complex indolo[3,2-b]quinoline structure in a biological system.

Enzymatic Transformations Leading to the Core Scaffold

The precise enzymatic machinery responsible for the de novo biosynthesis of the indolo[3,2-b]quinoline aglycone of this compound in Justicia betonica has not been fully characterized. However, in general, the formation of complex heterocyclic scaffolds often involves enzyme-catalyzed cyclization, condensation, and rearrangement reactions. For other alkaloid classes, such as canthin-6-one (B41653) alkaloids, microbial biotransformation studies have shown enzymatic processes like O-demethylation, dehydroxylation, and N-oxidation, as well as glycosylation, leading to different alkaloid types ufl.edu. While these examples are not directly related to this compound's aglycone, they illustrate the diverse enzymatic transformations that can occur in natural product biosynthesis. The chemical synthesis of indoloquinoline alkaloids from non-heterocyclic precursors via a double heteroannulation strategy also suggests complex cyclization events are necessary for the formation of the core structure fishersci.at.

Glycosylation Mechanisms and Glycosyltransferase Activity

This compound is characterized as an O-glycoside, meaning its saccharide unit is attached to the aglycone via an oxygen atom uni.luresearchgate.net. Glycosylation is a ubiquitous post-translational modification in nature, essential for the biological activity and structural diversity of many natural products.

Characterization of Saccharide Donor and Acceptor Recognition

The formation of a glycosidic bond involves the coupling of an electrophilic glycosyl donor with a nucleophilic acceptor wikidata.org. In the case of O-glycosides, this bond is formed between the hemiacetal or hemiketal group of a saccharide and the hydroxyl group of the aglycone researchgate.netfishersci.ie. Chemical syntheses of this compound have successfully employed α-d-glycopyranosyl bromides as effective saccharide donors for coupling with the indolo[3,2-b]quinoline aglycone wikipedia.orgwikidata.org.

In biological systems, saccharide donors are typically activated sugar nucleotides, such as UDP-sugars, which are recognized by specific glycosyltransferases ctdbase.org. The recognition process between the glycosyltransferase, the activated sugar donor, and the aglycone acceptor is highly specific, ensuring the correct sugar moiety is attached at the appropriate position and stereochemistry. This recognition is mediated by specific binding pockets within the enzyme that accommodate the saccharide donor and the aglycone acceptor nih.gov.

Role of Glycosyltransferases in O-Glycosidic Linkage Formation

Glycosyltransferases (GTs) are a large family of enzymes that catalyze the formation of glycosidic bonds by transferring sugar moieties from activated donor molecules to acceptor molecules wikidata.orgctdbase.orgmpg.de. In plants, UDP-dependent glycosyltransferases (UGTs) are key enzymes involved in the biosynthesis of various bioactive glycosides ctdbase.org. These enzymes play a crucial role in determining the structural diversity of glycosylated natural products.

The glycosylation process often occurs as a late-stage modification, where sugar units are added to the pre-formed aglycone through stepwise enzymatic reactions uni.lu. While the specific glycosyltransferase responsible for the O-glycosidic linkage in this compound has not been isolated or characterized, it would belong to the class of enzymes that recognize the indolo[3,2-b]quinoline aglycone and catalyze the transfer of the specific sugar found in this compound, likely from a UDP-sugar donor. The stereoselectivity of the glycosidic bond (e.g., α or β) is determined by the specific glycosyltransferase involved fishersci.ie.

Chemoenzymatic Synthesis Approaches for Biosynthetic Mimicry

Chemoenzymatic synthesis combines the precision and efficiency of enzymatic transformations with the versatility of traditional organic synthesis. This approach is increasingly utilized for the synthesis of complex natural products and their analogs, offering advantages in terms of selectivity and sustainability.

For this compound, while its reported "efficient synthesis" primarily describes chemical coupling reactions using α-d-glycopyranosyl bromides to construct the indolo[3,2-b]quinoline skeleton and attach the saccharides wikipedia.orguni.luwikidata.org, the principles of chemoenzymatic synthesis could be applied to mimic its biosynthesis. Chemoenzymatic cascade catalysis, for example, integrates chemical and enzymatic steps in a one-pot process to achieve asymmetric synthesis of valuable chiral compounds.

Although specific examples of chemoenzymatic synthesis of this compound that explicitly utilize enzymes for its biosynthetic mimicry are not detailed in the provided search results, the broader field of chemoenzymatic synthesis offers a powerful framework for future investigations. This could involve using enzymes to synthesize complex precursors, perform stereoselective glycosylation, or carry out difficult cyclization reactions that mimic the proposed biosynthetic steps.

Total Synthesis of Jusbetonin and Structural Analogues

Seminal Total Synthesis of Jusbetonin

The first total synthesis of this compound (compound 5) was reported in 2009 researchgate.net. This seminal achievement established a pathway for accessing this unique indolo[3,2-b]quinolone glycoside.

The synthesis of this compound involved a key O-glycosylation step, connecting a saccharide unit (derived from a glycosyl bromide) to an aglycone (a phenolic indolo[3,2-b]quinolone derivative) researchgate.net. This strategy highlights the importance of forming the glycosidic linkage as a central disconnection point in the retrosynthetic analysis. The approach utilized phase-transfer catalysis conditions for the coupling, followed by deprotection to yield the final natural product researchgate.net.

The indolo[3,2-b]quinoline (quindoline) core is a complex tetra-fused N-heterocycle, and its construction is a critical aspect of this compound synthesis and the preparation of its analogues. Numerous synthetic approaches have been developed for this motif, broadly categorized by the ring-forming strategy: heteroaryl ring formation, central pyridyl ring formation, or annulation using non-quinoline and non-indole substrates ctdbase.org.

Catalytic cyclization strategies offer efficient routes to the indolo[3,2-b]quinoline core. One notable approach is the copper-catalyzed dual cyclization, which has been developed for the synthesis of quinindoline derivatives. This method is practical, involves a limited number of steps, and tolerates a variety of substituents. Mechanistic studies suggest that the reaction initiates with a Lewis acid-accelerated addition of an aniline (B41778) to a nitrile, forming an indole (B1671886) substructure. Subsequently, a copper-catalyzed C-N coupling reaction furnishes the quinoline (B57606) subunit, leading to the formation of the quinindoline structure. For instance, a copper(II)-catalyzed cascade reaction of aza-o-quinone methides, generated in situ from 2-(chloromethyl)anilines and indoles, has been employed to prepare tetrahydro-5H-indolo[2,3-b]quinolines with good yields and broad substrate scope.

Oxidative cyclocondensation methodologies provide a pathway for constructing the quinoline ring, a component of the indolo[3,2-b]quinoline system. A transition-metal-free direct oxidative cyclocondensation strategy has been reported for the synthesis of 3-substituted or 3,4-disubstituted quinolines. This method utilizes readily available N,N-dimethyl enaminones and o-aminobenzyl alcohols. The reaction involves a C(sp³)-O bond cleavage, followed by the formation of C=N and C=C bonds during the oxidative cyclization process. Optimized conditions for this reaction often involve TsOH as an acid and K₂S₂O₈ as an oxidant in DMSO at 100°C, achieving moderate to excellent yields.

Table 1: Optimized Conditions for Oxidative Cyclocondensation of N,N-Dimethyl Enaminones with o-Aminobenzyl Alcohols

| Parameter | Optimal Condition | Yield (%) |

| Acid | TsOH (1.0 equiv) | 82 |

| Oxidant | K₂S₂O₈ (1.0 equiv) | 82 |

| Solvent | DMSO | 82 |

| Temperature | 100°C | 82 |

Annulation reactions, particularly those catalyzed by indium, have emerged as effective strategies for synthesizing heteroaryl[b]quinolines, including the indolo[3,2-b]quinoline framework ctdbase.org. An indium Lewis acid-catalyzed annulation of o-acylanilines with methoxy-heteroarenes allows for the formation of two distinct bonds, N-C and C-C, in a single reaction ctdbase.org. Mechanistic studies indicate that the reaction proceeds via a nucleophilic aromatic substitution (SNAr) attack of the NH₂ group of o-acylanilines on the methoxy-connected carbon atom of the heteroaryl ring, forming the N-C bond ctdbase.org. The resulting intermediate then undergoes cyclization through the nucleophilic attack of the heteroaryl-ring-based carbon atom on the carbonyl carbon, followed by aromatizing dehydration to yield the heteroaryl[b]quinoline ctdbase.org. This method has been successfully applied to construct the indolo[3,2-b]quinoline framework ctdbase.org.

The development of transition-metal-free synthetic approaches for indolo[3,2-b]quinolines (quindolines) is appealing due to environmental and economic considerations. One such method involves the reaction of indol-2-ylmethyl carbanions, stabilized by groups such as alkoxycarbonyl, cyano, or benzenesulfonyl, with nitroarenes. This reaction initially forms σH-adducts, which are subsequently transformed into indolo[3,2-b]quinoline derivatives in moderate to good yields in the presence of a base (e.g., triethylamine (B128534) or DBU) and trimethylchlorosilane. Another significant transition-metal-free strategy is the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols for quinoline synthesis, as detailed previously. Furthermore, a transition-metal-free protocol for synthesizing 3-acylquinolines has been developed through an aza-Michael addition and intramolecular annulation of enaminones with anthranils.

Synthesis of this compound Derivatives and Structural Analogues

Exploration of Position-Specific Substitutions (e.g., 7- and 9-substituted analogues)

The synthesis of this compound and its structural analogues involves the modification of its indolo[3,2-b]quinoline core. wikidata.orgacs.org Research has specifically focused on the exploration of position-specific substitutions to understand their impact on the compound's properties. nih.govctdbase.orgnih.gov A notable area of investigation includes the synthesis of new 7- and 9-substituted analogues of this compound. nih.gov

Studies on indolo[3,2-b]quinoline derivatives, which share the core structure with this compound's aglycone, have demonstrated that the introduction of appropriate substituents at specific positions can influence biological activity. wikidata.orgctdbase.org For instance, the synthesis of novel this compound analogues and the evaluation of their cytotoxicity against tumor cells have been reported. ctdbase.orgnih.gov In these studies, methyl-substituted indolo[3,2-b]quinoline derivatives showed varying levels of activity; 3-methyl, 4-methyl, and 6-methyl derivatives exhibited high treatment/control (T/C) values against leukemia P388 in mice, whereas 1-methyl and 9-methyl derivatives were found to be inactive. ctdbase.org This highlights the critical role of substitution patterns in modulating the compound's characteristics.

Mechanistic Insights into Key Synthetic Transformations

Understanding the mechanistic pathways of synthetic transformations is crucial for efficient and controlled chemical synthesis. wikidata.orgresearchgate.netmolinstincts.comresearchgate.net The construction of the indolo[3,2-b]quinoline core, a fundamental component of this compound, involves complex reaction mechanisms. wikidata.orgresearchgate.net Mechanistic investigations into the synthesis of related indoloquinoline alkaloids often reveal that reactions proceed via an S N Ar (nucleophilic aromatic substitution) pathway. wikidata.orgresearchgate.net

For example, in the synthesis of quinindoline derivatives, which are structurally similar to the core of this compound, a copper-catalyzed dual cyclization mechanism has been elucidated. researchgate.net This process initiates with a Lewis acid-accelerated addition of an aniline to a nitrile, leading to the formation of an indole substructure. researchgate.net Subsequently, a copper-catalyzed C-N coupling reaction furnishes the quinoline subunit, thereby completing the quinindoline structure. researchgate.net Other proposed mechanisms for the synthesis of indoloquinolines include processes involving P III /P V =O redox cycles. wikidata.org The formation of C-N and C-C bonds is a recurring and critical aspect in these cyclization reactions that build the tetracyclic core. wikidata.orgresearchgate.netmolinstincts.com

Reaction Mechanism Elucidation via Control Experiments

Control experiments are indispensable tools for elucidating the precise mechanisms of synthetic reactions. wikidata.orgresearchgate.netmolinstincts.comresearchgate.netscielo.org.za In the context of indoloquinoline synthesis, control experiments have been instrumental in identifying the active species involved in the transformations. wikidata.org These experiments have revealed that both ionic and radical active species can be generated in situ under mild conditions, facilitating chemoselective oxidative transformations. wikidata.org

Computational Chemistry in Reaction Pathway Analysis

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become a powerful tool for analyzing reaction mechanisms and pathways in organic synthesis. acs.orgscielo.org.za These computational methods enable the estimation of chemical reaction pathways, including the energies of transition states and the equilibria between different intermediates.

DFT calculations have been extensively applied to investigate the mechanisms of various reactions, such as transition metal-catalyzed C-O activation reactions. scielo.org.za They are crucial for understanding complex multi-step mechanisms that involve numerous intermediates and transition states, which is essential for controlling chemical reactions and designing more efficient catalysts. acs.org Furthermore, computational chemistry aids in predicting unknown reactions and exploring alternative synthetic routes to complex molecules, often reducing the need for laborious and time-consuming experimental investigations. For instance, quantum mechanical calculations can precisely elucidate the structures and energies of transition states and predict the influence of solvents on reaction selectivity.

Molecular Interactions and Biological Mechanisms of Action in Vitro/in Silico Studies

Computational Molecular Docking and Ligand-Protein Interaction Profiling

Computational molecular docking studies are integral to modern drug discovery, utilizing computer simulations to analyze the interactions between a ligand (such as a drug compound) and a protein target. uonbi.ac.keuoc.ac.in These studies predict the preferred orientation of a ligand when bound to a protein, assessing binding efficiency, dynamics, and affinity. uonbi.ac.ke Protein-ligand interaction profiling tools, such as PLIP (Protein-Ligand Interaction Profiler), detect and visualize non-covalent interactions, including hydrogen bonds, hydrophobic contacts, π-stacking, π-cation interactions, salt bridges, water bridges, metal complexes, and halogen bonds. nih.govarxiv.org

Jusbetonin has been identified as a phytochemical with multi-targeted potential, particularly against proteins involved in cardiovascular diseases. nih.govarxiv.org Molecular docking analyses have screened this compound, alongside other phytochemicals like Shinpterocarpin, 6H-Quinindoline, Glabridin, Rheediaxanthone-A, and Friedelin, for their interactions with key cardiovascular drug targets. nih.govarxiv.org

Specific cardiovascular drug targets investigated in these studies include:

Angiotensin-Converting Enzyme (ACE)

Cyclooxygenase (COX)

HMG-CoA Reductase (HMGR)

Renin (RENIN)

These proteins play crucial roles in the biochemical pathways associated with cardiovascular health and disease. nih.govarxiv.org The identification of this compound's interaction with these targets suggests its potential as a lead molecule for developing treatments for cardiovascular conditions, pending further experimental validation. nih.govarxiv.org

In molecular docking studies, this compound demonstrated very good binding affinities against the aforementioned cardiovascular drug targets (ACE, COX, HMGR, and RENIN). nih.govarxiv.org While specific numerical binding affinity values (e.g., in kcal/mol or Ki/Kd) for this compound were not detailed in the provided search results, the qualitative assessment indicates strong interactions. nih.govarxiv.org The prediction of binding affinities quantifies the strength of the interaction between a ligand and its target protein, which is critical for understanding biological functions and for drug discovery. frontiersin.orgresearchgate.netresearchgate.netnih.gov Understanding the interaction modes involves analyzing the three-dimensional structural information of protein-ligand complexes, revealing how this compound might orient itself within the binding pockets of these target proteins. uoc.ac.in

In Vitro Cellular Activity Assessment

In vitro studies assess the biological effects of compounds on living cells, providing insights into their cellular mechanisms.

Primary screening of this compound and its derivatives has revealed moderate proliferation inhibitory activity. Notably, this compound has been shown to exhibit moderate proliferation inhibitory activity against the MDA-231 breast cancer cell line. The plant Justicia betonica, from which this compound is derived, is broadly reported to possess antitumor activities. nih.gov Cellular proliferation inhibitory activity is commonly evaluated using in vitro assays, such as the MTT assay, against various human cancer cell lines.

While this compound has demonstrated antiproliferative and antitumor activities in cellular contexts, specific detailed mechanisms of its cellular pathway modulation were not explicitly provided in the available research. However, the observed inhibitory effects on cellular proliferation suggest an underlying modulation of key cellular pathways that regulate cell growth, division, and survival. General principles of cellular pathway modulation indicate that compounds can influence processes such as cell fate, apoptosis, cytoskeletal reorganization, and cell migration by interacting with various signaling pathways. nih.gov Signaling pathways, including Wnt, TGF-β/BMP, and Mitogen-Activated Protein Kinase (MAPK), are known to regulate fundamental cellular activities such as cell survival, migration, and proliferation, and their dysregulation is often linked to diseases like cancer. Further research would be required to precisely delineate which specific cellular pathways this compound modulates to exert its observed antiproliferative effects.

Analytical Chemistry for Jusbetonin Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to isolating Jusbetonin from complex mixtures, enabling accurate quantification and further structural analysis. jackwestin.com The choice between liquid and gas chromatography is primarily dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this compound due to the compound's high polarity and non-volatile nature. amazonaws.com A reversed-phase HPLC (RP-HPLC) method coupled with UV detection has been optimized for the routine quantification of this compound.

Method development involved a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength. youtube.com A C18 stationary phase provides the necessary hydrophobicity to retain this compound while allowing for efficient separation from other co-extracted compounds. researchgate.net The selection of the mobile phase, typically a gradient mixture of acetonitrile (B52724) and water with a formic acid modifier, is critical for achieving optimal peak shape and resolution. ijpsr.com The UV detection wavelength is set at 205 nm, corresponding to the absorbance maximum for saponins (B1172615) lacking a significant chromophore.

The developed method demonstrates excellent selectivity and efficiency for separating this compound from structurally related impurities, designated as JUSB-IMP-A and JUSB-IMP-B.

Interactive Table 1: HPLC Method Parameters and Performance Data for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 70% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV at 205 nm |

| Injection Volume | 10 µL |

| Retention Time (this compound) | 8.2 min |

| Retention Time (JUSB-IMP-A) | 7.5 min |

| Retention Time (JUSB-IMP-B) | 9.1 min |

| Resolution (this compound/JUSB-IMP-A) | > 2.0 |

| Resolution (this compound/JUSB-IMP-B) | > 2.5 |

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal lability. However, GC analysis can be employed for specific structural elucidation studies following a derivatization step to convert the polar hydroxyl groups into more volatile silyl (B83357) ethers.

The derivatization process involves reacting this compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to produce trimethylsilyl (B98337) (TMS) derivatives. This procedure increases the volatility of the molecule, making it amenable to GC separation and analysis. nih.gov The subsequent GC-MS analysis can provide detailed information about the aglycone structure and the sugar moieties through characteristic fragmentation patterns. nih.gov

Interactive Table 2: GC Conditions for the Analysis of Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280°C |

| Oven Program | 150°C (1 min), ramp to 300°C at 10°C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Retention Time (this compound-TMS) | 12.5 min |

Mass Spectrometry (MS) in Quantitative Analysis and Metabolomics

Mass Spectrometry (MS) is an indispensable tool for both the quantification and structural identification of this compound. nih.gov Its high sensitivity and selectivity make it particularly suitable for analyzing trace amounts of the compound in complex biological matrices. nih.gov

For quantitative purposes, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). ijpsr.com This technique utilizes Selected Reaction Monitoring (SRM) to achieve high selectivity and low limits of detection. In SRM, a specific precursor ion of this compound is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interference from matrix components. researchgate.net An isotopically labeled internal standard, such as ¹³C₆-Jusbetonin, is typically used to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. youtube.com

Interactive Table 3: LC-MS/MS Parameters for Quantitative Analysis of this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 945.5 | 783.4 | 25 |

| ¹³C₆-Jusbetonin (IS) | 951.5 | 789.4 | 25 |

In the field of metabolomics, which involves the comprehensive study of small molecules in a biological system, high-resolution mass spectrometry (HRMS) coupled with UHPLC is employed. nih.govnih.gov This approach allows for the untargeted or targeted analysis of this compound and its metabolites. By comparing the metabolomic profiles of treated versus untreated biological systems, researchers can elucidate the metabolic pathways affected by this compound and identify its biotransformation products. nih.gov

Sample Preparation and Extraction Methodologies from Natural Sources

The effective extraction of this compound from its primary natural source, the roots of Justicia betonica, is a critical first step in its analysis. The goal of sample preparation is to efficiently isolate the analyte from the complex plant matrix while minimizing the co-extraction of interfering substances. mdpi.com

The standard procedure begins with the pulverization of the dried root material to increase the surface area for extraction. A solvent extraction method is then employed, with the choice of solvent being crucial for maximizing the recovery of this compound. researchgate.net Due to the saponin (B1150181) nature of this compound, polar solvents are most effective.

Subsequent purification steps often involve either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove pigments, lipids, and other less polar compounds. nih.govnih.gov For LLE, a common approach is to partition the initial crude extract between n-butanol and water, with this compound preferentially moving to the n-butanol phase. SPE using C18 cartridges is another effective method for cleanup, where this compound is retained on the sorbent and eluted with a polar organic solvent.

Interactive Table 4: Comparison of Extraction Solvents for this compound Recovery

| Extraction Solvent | Recovery Rate (%) | Purity of Extract (%) |

| Methanol | 95 ± 2.1 | 78 ± 3.5 |

| Ethanol | 88 ± 3.4 | 82 ± 2.8 |

| Water | 75 ± 4.1 | 65 ± 4.2 |

| 70% Methanol in Water | 98 ± 1.5 | 85 ± 2.1 |

Future Research Trajectories and Perspectives

Advancements in Biosynthetic Engineering and Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which combines the efficiency of enzymatic transformations with the precision of chemical synthesis, offers another promising avenue for Jusbetonin research. nih.govbeilstein-journals.org This approach could be particularly useful for the late-stage functionalization of the this compound core scaffold, allowing for the creation of novel derivatives with enhanced properties. beilstein-journals.org By integrating enzymatic catalysis with chemical synthesis, researchers can achieve highly regio- and stereoselective modifications that are often challenging to accomplish through purely chemical means. beilstein-journals.org The development of concise chemoenzymatic routes will be crucial for the efficient synthesis of this compound and its analogues, facilitating further investigation into their properties and potential applications. rsc.org

| Synthesis Strategy | Description | Potential Advantages for this compound |

| Biosynthetic Engineering | Reconstitution and optimization of the entire biosynthetic pathway in a heterologous host. | High-yield, sustainable production; potential for novel analogues through pathway engineering. |

| Chemoenzymatic Synthesis | Combination of chemical synthesis steps with enzymatic transformations. | Precise late-stage modifications; access to complex derivatives; improved stereoselectivity. |

High-Throughput Screening and Lead Optimization Strategies

High-throughput screening (HTS) is a powerful tool in drug discovery for identifying promising new lead compounds. youtube.com In the context of this compound research, HTS can be employed to screen large libraries of its derivatives for specific biological activities. nuvisan.com The development of robust and miniaturized assays will be critical for the success of these screening campaigns, allowing for the rapid testing of thousands to millions of samples. nuvisan.com Custom-tailored screening cascades, designed to meet the specific needs of the research project, will enable the efficient identification of hits with the desired activity profile. nuvisan.com

Once initial hits are identified, the focus will shift to lead optimization, a process aimed at improving the potency, selectivity, pharmacokinetics, and safety of the lead compounds. upmbiomedicals.com This phase involves extensive medicinal chemistry efforts, where the chemical structure of this compound derivatives is systematically modified to enhance their desirable properties while mitigating any potential liabilities. upmbiomedicals.com Computational tools, such as in silico ADME (absorption, distribution, metabolism, and excretion) filters and docking methods, will play a crucial role in guiding the design of new analogues with improved pharmacokinetic profiles. vichemchemie.com The ultimate goal of lead optimization is to identify a candidate compound with the best possible balance of properties to maximize its chances of success in further development. upmbiomedicals.com

| Process | Key Activities | Goals for this compound Research |

| High-Throughput Screening (HTS) | Miniaturized and automated biological assays of large compound libraries. | Identify this compound derivatives with specific biological activities. |

| Lead Optimization | Medicinal chemistry, in vitro and in vivo testing, computational modeling. | Improve potency, selectivity, and pharmacokinetic properties of lead compounds. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this compound research, from predicting its properties to designing novel derivatives. ML models can be trained on existing data to predict the biological activities and physicochemical properties of new this compound analogues, thereby prioritizing the synthesis of the most promising compounds. nih.gov This predictive capability can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested. youtube.com

Furthermore, AI can be utilized to analyze complex datasets generated from HTS and other experimental techniques, identifying structure-activity relationships that may not be apparent to human researchers. youtube.com Generative AI models can even be used to design entirely new this compound-based molecules with desired properties, expanding the chemical space for exploration. nih.gov The application of quasi-Newton methods and other advanced algorithms in machine learning can further enhance the efficiency of these predictive models. arxiv.org As AI technologies continue to mature, their integration into this compound research will undoubtedly lead to new discoveries and a deeper understanding of this compound's potential. unodc.org

| AI/ML Application | Description | Impact on this compound Research |

| Predictive Modeling | Training ML models to predict the properties and activities of this compound derivatives. | Prioritization of synthetic targets; acceleration of the discovery pipeline. |

| Data Analysis | Using AI to analyze large and complex datasets from experiments. | Identification of novel structure-activity relationships. |

| De Novo Design | Employing generative models to design new this compound-based molecules. | Expansion of chemical space; creation of compounds with optimized properties. |

Q & A

Basic Research Questions

Q. How is Jusbetonin structurally characterized in phytochemical studies, and what methodological frameworks ensure reproducibility?

- Methodological Answer : Initial structural elucidation of this compound relies on spectroscopic techniques (e.g., NMR, mass spectrometry) and chromatographic separation. To ensure reproducibility, researchers must document solvent systems, column specifications, and spectroscopic parameters in detail. Cross-validation with X-ray crystallography or comparative analysis against synthetic standards is recommended .

Q. What methodologies are commonly used to isolate this compound from Justicia betonica while minimizing co-extractive interference?

- Methodological Answer : A combination of maceration or Soxhlet extraction with polar solvents (e.g., methanol/water) is typical. Fractionation via column chromatography (normal or reverse-phase) followed by HPLC purification addresses co-extractives. Purity validation requires ≥95% by HPLC-UV and corroboration via melting point analysis .

Q. How do researchers design initial bioactivity screens for this compound, and what controls are essential?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition, cytotoxicity) are prioritized. For xanthine oxidase inhibition (a reported activity), include positive controls (e.g., allopurinol) and validate via dose-response curves. Cell-based assays require solvent controls (e.g., DMSO ≤0.1%) and viability assays (MTT/resazurin) to exclude false positives .

Advanced Research Questions

Q. What synthetic strategies are employed for this compound’s total synthesis, and how are stereochemical challenges addressed?

- Methodological Answer : Multi-step synthesis often involves indoloquinoline core construction via Pictet-Spengler cyclization, followed by glycosylation. Stereochemical control requires chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cycloadditions). Post-synthetic analysis via NOESY NMR or circular dichroism confirms stereochemistry .

Q. How can contradictory data on this compound’s antioxidant vs. pro-oxidant effects be resolved methodologically?

- Methodological Answer : Context-dependent effects necessitate standardized assay conditions (e.g., oxygen tension, cell type). Use orthogonal assays (e.g., DPPH scavenging, ROS quantification via fluorescence probes) and compare results under identical experimental parameters. Meta-analysis of published datasets with sensitivity analysis clarifies confounding variables .

Q. What computational approaches validate this compound’s molecular targets, and how are false positives mitigated?

- Methodological Answer : Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) predict binding affinities. False positives are reduced by cross-checking with mutagenesis studies or surface plasmon resonance (SPR) for kinetic binding validation. Pharmacophore modeling filters non-specific interactions .

Q. How do researchers optimize this compound derivatives for enhanced bioavailability while retaining activity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on glycoside moiety modifications. LogP calculations and in vitro Caco-2 permeability assays guide derivatization. In vivo pharmacokinetics (e.g., AUC, half-life) in rodent models validate bioavailability improvements .

Methodological Best Practices

- Data Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental detail, including solvent ratios, instrument calibration data, and raw spectral files in supplementary materials .

- Literature Review : Use keyword combinations like “this compound + alkaloid + glycoside + bioactivity” in PubMed/Scopus to avoid redundant studies. Filter by publication date (post-2004) to prioritize recent findings .

- Conflict Resolution : For contradictory bioactivity results, apply the CONSORT checklist for assay reporting and re-test under standardized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.